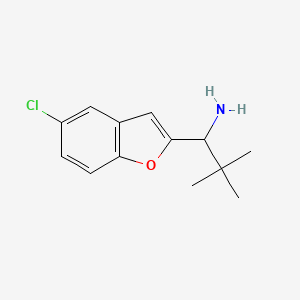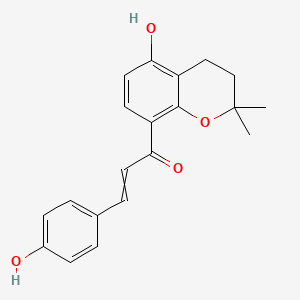
1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzyl group, which is attached to a 1,2,3-triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to yield the desired triazole derivative . The reaction conditions often include the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, and the reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.
化学反応の分析
Types of Reactions
1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium, copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
作用機序
The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The bromine and fluorine atoms can also influence the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Similar Compounds
1-(3-Bromo-4-fluorobenzyl)-1-indanol: Similar structure but with an indanol ring instead of a triazole ring.
1-Bromo-4-fluorobenzene: Lacks the triazole ring, making it less versatile in terms of chemical reactivity.
1-(3-Bromo-4-fluorobenzyl)-4(1H)-quinolinone: Contains a quinolinone ring, which imparts different chemical and biological properties.
Uniqueness
1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of both bromine and fluorine atoms on the benzyl group, combined with the triazole ring. This unique combination of functional groups enhances its chemical reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C9H8BrFN4 |
|---|---|
分子量 |
271.09 g/mol |
IUPAC名 |
1-[(3-bromo-4-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8BrFN4/c10-7-3-6(1-2-8(7)11)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
InChIキー |
QGDBVUHTOWZOBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)N)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)











